2,6-Dichlorofluorobenzene (C6H3Cl2F) is a highly stable, symmetrically halogenated aromatic intermediate characterized by a central fluorine atom flanked by two chlorine atoms. With a melting point of 37–40 °C and a boiling point of approximately 171 °C, it typically presents as a white to light yellow crystalline solid or liquid depending on ambient conditions . In industrial procurement, it is primarily valued as a regiochemically rigid building block for synthesizing complex polyfluorinated aromatics. Its unique substitution pattern makes it an essential precursor for active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized liquid crystal materials that require specific trifluorinated phenyl cores .
In procurement and synthetic planning, 2,6-dichlorofluorobenzene cannot be substituted with its more common isomer, 2,4-dichlorofluorobenzene, or crude trichlorobenzene mixtures. While the 2,4-isomer is widely used for synthesizing standard fluoroquinolone antibiotics (e.g., ciprofloxacin), its asymmetric halogenation pattern directs electrophilic aromatic substitution to entirely different positions[1]. Attempting to use the 2,4-isomer or a mixed isomer batch to synthesize 3,4,5-trifluorobromobenzene or 2,3,4-trifluoroaniline will result in incorrect regiochemistry and zero yield of the target product. Furthermore, separating the 2,6-isomer from crude mixtures is highly energy-intensive due to the lack of an azeotrope and nearly identical boiling points, making the procurement of high-purity (>98%) 2,6-dichlorofluorobenzene critical for process efficiency[2].
2,6-Dichlorofluorobenzene and its isomer 2,4-dichlorofluorobenzene are frequently co-produced during the fluorination or chlorination of halobenzene precursors. Because they lack an azeotrope but possess extremely close boiling points (168–171 °C), separating the 2,6-isomer from the 2,4-dominant fraction requires high-plate-count fractional distillation. Procuring isolated 2,6-dichlorofluorobenzene at >98% GC purity directly eliminates the high energy overhead and yield losses associated with continuous Rose still or high-reflux column separations [1].
| Evidence Dimension | Isomeric separation complexity (VLE behavior) |
| Target Compound Data | >98% pure 2,6-Dichlorofluorobenzene (commercially procured) |
| Comparator Or Baseline | Crude 2,4-/2,6-dichlorofluorobenzene mixture |
| Quantified Difference | Eliminates multi-plate fractional distillation step |
| Conditions | Isobaric vapor-liquid equilibrium (VLE) at 99.8 kPa |
Purchasing the isolated 2,6-isomer prevents production bottlenecks caused by the intensive distillation required to remove the more abundant 2,4-isomer.
The industrial synthesis of 2,6-dichlorofluorobenzene from 2-chloro-3-fluoronitrobenzene requires denitrating chlorination using anhydrous hydrogen chloride or chlorine gas at 110–185 °C. This process is highly corrosive, with glass corrosion rates reaching up to 18 mm/year without specialized catalysts, and requires Hastelloy C reactors to achieve ~96% selectivity [1]. Procuring the finished 2,6-dichlorofluorobenzene bypasses the need for specialized, corrosion-resistant infrastructure and hazardous gas handling.
| Evidence Dimension | Reactor corrosion and handling hazard |
| Target Compound Data | Ready-to-use 2,6-Dichlorofluorobenzene |
| Comparator Or Baseline | In-house synthesis from 2-chloro-3-fluoronitrobenzene |
| Quantified Difference | Avoids 110–185 °C anhydrous HCl/Cl2 handling and associated 0.05–18 mm/year equipment corrosion |
| Conditions | Denitrating chlorination in Hastelloy C or glass reactors |
Sourcing the compound commercially allows facilities lacking Hastelloy C reactors or anhydrous HCl handling capabilities to access the intermediate safely.
While 2,4-dichlorofluorobenzene is the standard precursor for common fluoroquinolones, 2,6-dichlorofluorobenzene is structurally mandated for synthesizing 3,4,5-trifluorobromobenzene, 3,4,5-trifluorophenol, and 2,3,4-trifluoroaniline. The symmetric 2,6-dichloro substitution allows for targeted nitration and subsequent fluorination (e.g., yielding 2,3,4-trifluoronitrobenzene) that cannot be achieved using the 2,4-isomer [1].
| Evidence Dimension | Regioselective downstream fluorination |
| Target Compound Data | 2,6-Dichlorofluorobenzene (yields 2,3,4- or 3,4,5-trifluoro patterns) |
| Comparator Or Baseline | 2,4-Dichlorofluorobenzene (yields 2,4-dichloro-5-fluoro patterns) |
| Quantified Difference | 100% divergent regiochemical outcome |
| Conditions | Multi-step nitration and halogen exchange (Halex) reactions |
Buyers must specify the 2,6-isomer when targeting advanced liquid crystals or specific fourth-generation fungicides that require a 2,3,4- or 3,4,5-trifluorophenyl core.
Serves as the essential starting material for producing 3,4,5-trifluorobromobenzene and 3,4,5-trifluorophenol, which are critical building blocks for advanced agrochemicals and specialty polymers [1].
Used in the synthesis of 2,3,4-trifluoroaniline via nitration and fluorination, a fundamental precursor for 2,3,4-trifluorodiphenylacetylene liquid crystal compounds used in modern display technologies [2].
Acts as the core intermediate for N-acyl-N-(2,3,4-trifluorophenyl) propionate derivatives, which demonstrate high efficacy against wheat sheath blight and melon gray mold [2].
Flammable;Irritant